molecular formula C13H13NO2 B2655081 (2S)-2-Methyl-3-quinolin-7-ylpropanoic acid CAS No. 2248173-81-9

(2S)-2-Methyl-3-quinolin-7-ylpropanoic acid

Cat. No.: B2655081
CAS No.: 2248173-81-9
M. Wt: 215.252
InChI Key: LJKKTLPPMLSSJF-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Methyl-3-quinolin-7-ylpropanoic acid is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Methyl-3-quinolin-7-ylpropanoic acid typically involves the construction of the quinoline ring followed by the introduction of the propanoic acid side chain. One common method involves the Pfitzinger reaction, where isatin reacts with a methyl ketone in the presence of a base to form the quinoline core.

Industrial Production Methods: Industrial production of quinoline derivatives often employs greener and more sustainable methods. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity. These methods not only improve the yield but also reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Methyl-3-quinolin-7-ylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2S)-2-Methyl-3-quinolin-7-ylpropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-Methyl-3-quinolin-7-ylpropanoic acid involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. This mechanism is similar to that of quinolone antibiotics, which are known for their effectiveness against bacterial infections .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific structural features, such as the presence of the propanoic acid side chain and the (2S) configuration.

Properties

IUPAC Name

(2S)-2-methyl-3-quinolin-7-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9(13(15)16)7-10-4-5-11-3-2-6-14-12(11)8-10/h2-6,8-9H,7H2,1H3,(H,15,16)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKKTLPPMLSSJF-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=CC=N2)C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC2=C(C=CC=N2)C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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